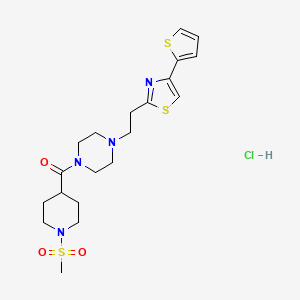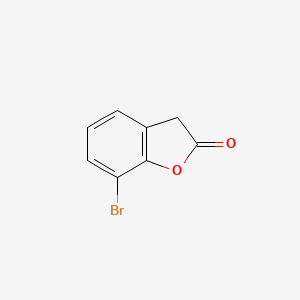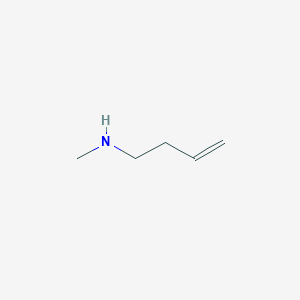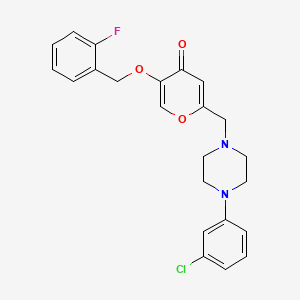![molecular formula C26H29ClN4O2 B2493313 {6-氯-4-[4-(2,3-二甲基苯基)哌嗪-1-基]喹啉-3-基}(吗啉-4-基)甲酮 CAS No. 1326895-87-7](/img/structure/B2493313.png)
{6-氯-4-[4-(2,3-二甲基苯基)哌嗪-1-基]喹啉-3-基}(吗啉-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of heterocyclic compounds like the one often involves multi-step reactions, including cyclization, nucleophilic substitution, and condensation processes. For instance, Grytsak et al. (2021) described the synthesis of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones, highlighting techniques applicable to synthesizing complex molecules including quinoline derivatives (Grytsak et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques. Prasad et al. (2018) detailed the structural exploration of a bioactive heterocycle through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing insights into the conformational stability and intermolecular interactions of similar complex molecules (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of the compound can be deduced from studies on similar molecules. Grytsak et al. (2021) explored the reactivity of quinazoline derivatives towards nucleophilic and non-nucleophilic bases, showing how these compounds can undergo substitution, elimination, or isomerization reactions (Grytsak et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, often require detailed experimental work. Bakare et al. (2005) synthesized a related compound and discussed its crystal structure, indicating how such properties can be studied for complex organic molecules (Bakare et al., 2005).
Chemical Properties Analysis
Chemical properties include reactivity towards various reagents, stability under different conditions, and potential for chemical modifications. The work by Grytsak et al. (2021) and others on similar quinoline derivatives can be extrapolated to understand the chemical behavior of "6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone" (Grytsak et al., 2021).
科学研究应用
合成和结构研究
- 已经探索了吗啡啶基吡咯基四氢噻吩[2,3-c]异喹啉的合成和反应,包括与所讨论化合物相关的化合物。这项研究提供了类似化合物的合成途径和化学反应的见解 (Zaki, El-Dean, & Radwan, 2014)。
药理学特性和生物活性
- 已经研究了喹啉衍生物对人类α(2)-肾上腺素受体亚型的特性,表明可能具有药理学应用。这项研究突出了类似喹啉化合物的结构活性关系 (Höglund等,2006)。
- 新型喹啉酮和喹啉-2-羧酸(4-吗啡啶-4-基苯基)酰胺的合成,包括与所讨论化合物结构相关的化合物,显示出强效的5HT1B拮抗剂,表明它们在神经科学研究中的相关性 (Horchler et al., 2007)。
- 对7-氯-4-(哌嗪-1-基)喹啉及其衍生物的结构和生物调查讨论了多样的药理学特性,如抗疟疾、抗寄生虫、抗HIV和抗癌性质 (El-Azzouny,Aboul-Enein和Hamissa,2020)。
晶体学和化学分析
- 对12-甲氧基-15-(4-吗啡啶基)戈松-8,11,13-三烯-15-酮的合成和晶体结构分析进行了研究,这是一种与所讨论化合物相似的化合物。这提供了相关化合物的构象和结构特征的见解 (Bakare,John,Butcher和Zalkow,2005)。
抗肿瘤和抗癌研究
- 含有哌嗪类似物的喹唑啉衍生物显示出对各种癌细胞系的强效抗增殖活性,突显了类似化合物在癌症研究中的潜力 (Li et al., 2020)。
安全和危害
As this compound is a research chemical, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
未来方向
属性
IUPAC Name |
[6-chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-18-4-3-5-24(19(18)2)29-8-10-30(11-9-29)25-21-16-20(27)6-7-23(21)28-17-22(25)26(32)31-12-14-33-15-13-31/h3-7,16-17H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZGBFYJEAEVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)


![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)



![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)